molecular formula C17H23BFNO3 B13721148 N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanecarboxamide

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanecarboxamide

Cat. No.: B13721148
M. Wt: 319.2 g/mol
InChI Key: PYFLZESBPMRJAE-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanecarboxamide is a boronic acid derivative. This compound is significant due to its unique structure, which includes a fluorine atom and a boronic ester group. These features contribute to its diverse applications in organic synthesis, medicinal chemistry, and material science .

Preparation Methods

The synthesis of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanecarboxamide typically involves a two-step substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclopropanecarboxamide involves its interaction with molecular targets through its boronic ester and fluorine groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes like proteases . The fluorine atom enhances the compound’s stability and binding affinity to its targets by increasing the electron density around the active site .

Properties

Molecular Formula

C17H23BFNO3

Molecular Weight

319.2 g/mol

IUPAC Name

N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanecarboxamide

InChI

InChI=1S/C17H23BFNO3/c1-16(2)17(3,4)23-18(22-16)13-8-7-12(14(19)9-13)10-20-15(21)11-5-6-11/h7-9,11H,5-6,10H2,1-4H3,(H,20,21)

InChI Key

PYFLZESBPMRJAE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(=O)C3CC3)F

Origin of Product

United States

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